15-Deschloro-15-hydroxychlorojanerin

Description

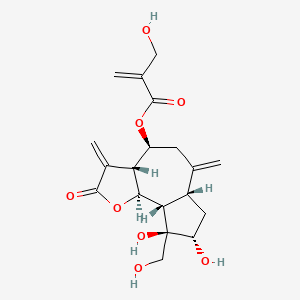

Structure

3D Structure

Properties

CAS No. |

115334-00-4 |

|---|---|

Molecular Formula |

C19H24O8 |

Molecular Weight |

380.4 g/mol |

IUPAC Name |

[(3aR,4S,6aR,8S,9R,9aS,9bS)-8,9-dihydroxy-9-(hydroxymethyl)-3,6-dimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] 2-(hydroxymethyl)prop-2-enoate |

InChI |

InChI=1S/C19H24O8/c1-8-4-12(26-17(23)9(2)6-20)14-10(3)18(24)27-16(14)15-11(8)5-13(22)19(15,25)7-21/h11-16,20-22,25H,1-7H2/t11-,12-,13-,14+,15-,16-,19+/m0/s1 |

InChI Key |

WXULAPKWBLTYSL-URUZQALBSA-N |

Isomeric SMILES |

C=C1C[C@@H]([C@@H]2[C@@H]([C@@H]3[C@H]1C[C@@H]([C@@]3(CO)O)O)OC(=O)C2=C)OC(=O)C(=C)CO |

Canonical SMILES |

C=C1CC(C2C(C3C1CC(C3(CO)O)O)OC(=O)C2=C)OC(=O)C(=C)CO |

Origin of Product |

United States |

Natural Occurrence and Chemotaxonomic Distribution

Isolation from Plant Sources

The identification of 15-Deschloro-15-hydroxychlorojanerin has been the result of phytochemical investigations into various members of the Asteraceae family.

Research on the aerial parts of Centaurea hololeuca Boiss. led to the isolation of seven guaianolides, one of which was identified as this compound. mendeley.com This investigation involved the analysis of an acetone (B3395972) extract of the plant material. mendeley.com The study highlighted the diverse array of sesquiterpene lactones present in this particular species.

Further studies have also reported the presence of this compound in Centaurea cheirolopha Wagenitz. The isolation of this compound from another species within the Centaurea genus underscores its potential as a chemotaxonomic marker.

Beyond the Centaurea genus, this compound has also been identified in Saussurea lipshitzii. This finding is significant as it extends the known distribution of the compound to another genus within the Asteraceae family, suggesting potential chemotaxonomic links.

The initial discoveries of this compound were rooted in the chemical analysis of species belonging to the Centaurea genus. These early investigations established the foundation for understanding the distribution of this compound. Subsequent isolations from other genera, such as Saussurea, have broadened the perspective on its occurrence within the broader Asteraceae family.

Chemotaxonomic Significance within the Asteraceae Family

The distribution of this compound is not random; it follows patterns that are of interest to chemists and botanists studying the evolutionary relationships between plants.

The compound this compound is considered to be a characteristic constituent of the subtribe Centaureinae. The prevalence of this and other sesquiterpene lactones within this subtribe helps to define its chemical profile and distinguish it from other groups within the Cardueae tribe of the Asteraceae family. The specific structural features of these compounds are used to trace phylogenetic relationships among the genera in this subtribe.

Comparative Analysis of Sesquiterpenoid Profiles in Centaurea Species

The genus Centaurea is a rich source of sesquiterpene lactones, which are considered significant chemotaxonomic markers for the classification of species within this large and diverse genus. mdpi.commdpi.com The sesquiterpenoid profile of Centaurea species is dominated by several structural types, primarily guaianolides, followed by germacranolides, eudesmanolides, and elemanolides. mdpi.comnih.govresearchgate.net The distribution of these compounds varies significantly among different species, providing valuable insights into their phylogenetic relationships.

Guaianolides are the most abundant and widely distributed sesquiterpenoids within the genus Centaurea. nih.gov A bibliographic survey has revealed the isolation of approximately 54 different guaianolide sesquiterpenes from 80 Centaurea species. mdpi.com This chemical diversity within the guaianolide class itself allows for a finer level of chemotaxonomic distinction. For instance, the presence of chlorinated guaianolides is a characteristic feature of several Centaurea species. mdpi.com

The compound this compound, a guaianolide sesquiterpenoid, has been isolated from Centaurea hololeuca. researchgate.net Its presence in this species, along with other guaianolides such as janerin (B14756719) and repin, contributes to the specific chemical fingerprint of C. hololeuca. A comparative analysis of the sesquiterpenoid content of C. hololeuca with other Centaurea species highlights the chemotaxonomic significance of these compounds.

For example, a study on Centaurea bella and Centaurea adjarica revealed a complex mixture of guaianolides, including new chlorinated compounds, alongside known ones like centaurepensin, repin, and janerin. scispace.comnih.gov The presence of these shared and unique compounds helps to delineate the chemical relationships between these species.

The following table provides a comparative overview of the distribution of selected sesquiterpene lactones across various Centaurea species, illustrating the chemical diversity within the genus.

| Compound | Class | Centaurea hololeuca | Centaurea bella | Centaurea adjarica | Centaurea bruguieriana | Centaurothamnus maximus |

| This compound | Guaianolide | + | - | - | - | + |

| Janerin | Guaianolide | + | + | + | - | + |

| Repin | Guaianolide | + | + | + | - | - |

| Acroptilin | Guaianolide | - | + | + | - | - |

| Centaurepensin | Guaianolide | - | + | - | - | - |

| Cnicin | Germacranolide | - | - | - | + | - |

| Isocnicin | Germacranolide | - | - | - | + | - |

| Chlorojanerin (B1219341) | Guaianolide | - | - | - | - | + |

| Cynaropicrin | Guaianolide | - | - | - | - | + |

Data compiled from multiple sources. nih.govresearchgate.netscispace.comnih.govmdpi.com '+' indicates the presence of the compound, and '-' indicates that it has not been reported in the species.

Further research into the sesquiterpenoid profiles of a wider range of Centaurea species is necessary to build a more comprehensive chemotaxonomic map of the genus. The detailed analysis of these chemical constituents not only aids in the correct classification of species but also can indicate potential biological activities, as many sesquiterpene lactones are known to possess a variety of pharmacological properties. mdpi.com

Biosynthetic Pathways and Precursor Studies

General Principles of Sesquiterpenoid Biosynthesiswur.nl

Sesquiterpenoids are a diverse class of 15-carbon (C15) natural products derived from the universal precursor, farnesyl pyrophosphate (FPP). The biosynthesis begins with the assembly of isoprene (B109036) units, the fundamental five-carbon building blocks of all terpenoids. Through the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathways, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) are formed.

The head-to-tail condensation of two IPP molecules with one DMAPP molecule, catalyzed by FPP synthase, yields the linear C15 chain of FPP. This molecule is the departure point for all sesquiterpenoids. The immense structural diversity of this class arises from the subsequent activity of enzymes known as terpene synthases or cyclases. These enzymes catalyze the ionization of the pyrophosphate group from FPP, generating a farnesyl carbocation. This reactive intermediate can then undergo a cascade of complex cyclizations, rearrangements, and hydride shifts to produce a wide variety of cyclic carbon skeletons. Following the initial cyclization, the hydrocarbon backbone is further modified by a suite of tailoring enzymes, most notably cytochrome P450 monooxygenases, which introduce functional groups such as hydroxyls, epoxides, and ketones, contributing to the vast array of final structures.

Proposed Biosynthetic Routes to Guaianolides

The formation of the characteristic 5-7 fused ring system of the guaianolide skeleton is a multi-step process initiated from FPP. The generally accepted pathway proceeds through a germacrene intermediate.

Cyclization of FPP: The farnesyl carbocation, generated from FPP, first cyclizes to form a 10-membered germacradienyl cation.

Formation of (+)-Germacrene A: Deprotonation of this cation yields (+)-germacrene A, a key intermediate in the biosynthesis of many sesquiterpene lactones.

Oxidation and Lactonization: (+)-Germacrene A undergoes a series of oxidative modifications. An important step is the hydroxylation of a methyl group (typically C12) by a cytochrome P450 enzyme, Germacrene A Oxidase (GAO). nih.gov This is followed by further oxidation to a carboxylic acid.

Formation of the Guaianolide Core: The germacrene acid intermediate is then hydroxylated at the C6 position, which facilitates the closure of the γ-lactone ring between the C6-hydroxyl and the C12-carboxyl groups, a hallmark of sesquiterpene lactones. Subsequent enzymatic cyclization of the 10-membered ring leads to the formation of the fused 5-7 bicyclic guaianolide skeleton. nih.gov

This core structure then serves as a scaffold for further enzymatic modifications that lead to the vast diversity of naturally occurring guaianolides.

Intermediacy and Derivatization in 15-Deschloro-15-hydroxychlorojanerin Formation

The final steps in the biosynthesis of this compound involve specific modifications to a pre-existing guaianolide framework. These late-stage transformations are critical for defining the molecule's final structure and properties.

Investigation of Repin and Janerin (B14756719) as Biosynthetic Precursors

The hypothesis that existing guaianolides serve as precursors to more complex derivatives is well-established. In the case of this compound, compounds such as Repin and Janerin, which are often found in the same or related plant species like those of the Centaurea genus, are considered plausible precursors. tdl.org

The structural logic for this proposal is compelling. These molecules share the same core guaianolide skeleton and differ primarily in their peripheral functional groups. Repin, for instance, is a major sesquiterpene lactone isolated from Centaurea repens. nih.gov The co-occurrence of Janerin, Repin, and Chlorojanerin (B1219341) in Centaurea and the closely related Centaurothamnus genus suggests they are all products of a branched and interconnected metabolic network. mdpi.commdpi.com It is proposed that a common guaianolide intermediate is channeled through various enzymatic pathways, with each enzyme adding a layer of structural complexity, to generate this suite of related compounds.

Enzymatic Transformations and Putative Metabolic Conversions

The conversion of a precursor like Chlorojanerin to this compound would necessitate at least two distinct enzymatic activities: a dehalogenation and a hydroxylation.

Dehalogenation/Hydroxylation: The transformation involves the replacement of a chlorine atom at C-15 with a hydroxyl group. This could occur through several putative mechanisms. One possibility is a direct oxidative dehalogenation catalyzed by a cytochrome P450 enzyme. These enzymes are well-known for their catalytic versatility and can perform a wide range of oxidative reactions, including hydroxylation and, in some cases, dehalogenation. Alternatively, the process might involve a multi-enzyme complex, perhaps beginning with a reductive dechlorination followed by a separate hydroxylation step at the newly available C-15 position. The enzymes responsible for such late-stage modifications are highly specific and are key drivers of chemical diversification in plant secondary metabolism.

Comparative Biosynthesis with Related Guaianolides (e.g., Chlorojanerin, Cebellins)

A comparative analysis of the structure of this compound with related guaianolides highlights the specific enzymatic steps that differentiate their biosynthetic pathways.

Chlorojanerin: The biosynthesis of Chlorojanerin requires a specific chlorination step. This involves a halogenase enzyme capable of incorporating a chlorine atom onto the C-15 position of a guaianolide precursor. The pathway leading to this compound either diverges before this chlorination step (with a hydroxylase acting instead) or, as discussed above, involves the subsequent removal of the chlorine and addition of a hydroxyl group.

Cebellins: The Cebellins are a group of guaianolides that also feature a chlorinated C-15 methyl group, similar to Chlorojanerin. They differ, however, in the ester side chain attached to the core skeleton. This indicates that the core biosynthetic machinery, including the chlorination step, is likely shared. The divergence occurs during the final acylation step, where different acyltransferases attach distinct side chains, leading to the different Cebellin structures.

The biosynthesis of this compound thus represents a distinct branch of this metabolic grid. It requires a specific hydroxylating enzyme targeting the C-15 position, an activity that is absent or replaced by a chlorinating enzyme in the pathways leading to Chlorojanerin and the Cebellins. This enzymatic specificity is a fundamental mechanism for generating the chemical diversity observed within the guaianolides of the Centaurea and related plant genera.

Information on "this compound" is Not Available in Publicly Accessible Scientific Literature

Extensive searches for the chemical compound "this compound" have yielded no specific data regarding its structural elucidation. This suggests that the compound may be novel, extremely rare, or indexed under a different nomenclature in existing chemical databases and scientific literature. As a result, the detailed analysis of its spectroscopic and chemical properties, as requested, cannot be provided at this time.

The requested article structure, focusing on advanced analytical methodologies, requires specific, experimentally determined data. This includes chemical shifts for Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy, correlations from two-dimensional NMR experiments, functional group identification from Infrared (IR) spectroscopy, and molecular ion analysis from Mass Spectrometry (MS). Furthermore, information on chemical derivatization for structural confirmation is also not available.

Without access to published research or database entries for "this compound," the generation of a scientifically accurate and informative article, complete with data tables and detailed research findings, is not possible. Any attempt to provide such information would be speculative and would not meet the standards of scientific accuracy.

Further research would be required to isolate, purify, and analyze this compound using the methodologies outlined in the request to generate the necessary data for a comprehensive structural elucidation article.

Based on the current available scientific literature, there is no specific information regarding the chemical compound “this compound.” Searches for its structural elucidation, including specific methodologies such as acetylation reactions, spectroscopic analysis of its derivatives, other chemical transformations for structural correlation, and its chromatographic separation and purification, have not yielded any results for a compound with this name.

The provided outline requires detailed research findings and data that are not present in the public domain for "this compound." Information on related but distinct compounds, such as certain hexahydroquinoline derivatives or trichothecene (B1219388) mycotoxins, cannot be substituted to fulfill the specific requirements of the request.

Therefore, this article cannot be generated as requested due to the absence of scientific data on the subject compound.

Research on Modulatory Effects on Insect Behavior

Investigations into the effects of guaianolides isolated from Centaurea hololeuca have provided specific insights into their influence on the feeding behavior of the Egyptian cotton leafworm, Spodoptera littoralis, a significant agricultural pest.

In laboratory-based feeding assays, this compound was shown to have a notable effect on the feeding patterns of S. littoralis larvae. researchgate.net Contrary to the deterrent properties often associated with sesquiterpene lactones, this compound acted as a feeding stimulant at a concentration of 100 ppm. researchgate.net This was quantified using a Feeding Index (FI), where a negative value indicates feeding stimulation. The compound exhibited a significant FI of -50.9. researchgate.net Further analysis indicated that while it stimulated feeding at lower concentrations, it had a deterrent effect at a higher concentration, with a calculated concentration to achieve a 50% feeding deterrence (FI₅₀) of 104 ppm. researchgate.net

The behavioral response of S. littoralis to this compound is particularly interesting when compared to structurally similar guaianolides. researchgate.net

Chlorojanerin: This chlorinated derivative demonstrated significant antifeedant activity, with a positive Feeding Index of +27.9 at 100 ppm, directly contrasting with the stimulatory effect of this compound. researchgate.net

Cebellin G: Similar to this compound, Cebellin G also stimulated feeding at 100 ppm, recording an FI of -47.3. researchgate.net However, it also deterred feeding at higher concentrations, with a calculated FI₅₀ of 591 ppm, a much higher concentration than that required for this compound. researchgate.net

Repin: In its natural form, Repin showed minimal impact on feeding at 100 ppm, with a statistically insignificant FI of +2.3. researchgate.net

These comparisons highlight the subtle yet critical role that specific functional groups play in dictating the nature of the interaction between the compound and the insect's chemosensory systems. researchgate.net

Interactive Table: Feeding Behavior of S. littoralis Larvae in Response to Guaianolides at 100 ppm

| Compound | Feeding Index (FI) at 100 ppm | FI₅₀ (ppm) | Behavioral Effect at 100 ppm |

| This compound | -50.9 | 104 | Stimulant |

| Chlorojanerin | +27.9 | Not Determined | Antifeedant |

| Cebellin G | -47.3 | 591 | Stimulant |

| Repin | +2.3 | >1000 | Neutral |

| Cebellin J | +28.6 | Not Determined | Antifeedant |

Data sourced from Rosselli et al. (2005). A negative FI indicates feeding stimulation, while a positive FI indicates deterrence. FI₅₀ is the concentration required to achieve a 50% feeding deterrence.

Structure-Activity Relationships of Guaianolides

The diverse feeding responses elicited by closely related guaianolides underscore the importance of their molecular architecture. The structure-activity relationship (SAR) provides a framework for understanding how specific chemical features correlate with biological outcomes.

The position and nature of oxygen-containing functional groups, such as hydroxyl (-OH) and acetoxyl (-OAc) groups, also contribute significantly to the biological profile of guaianolides. The difference between Cebellin G (feeding stimulant) and Cebellin J (antifeedant) lies in their substitution patterns. While both share a common guaianolide skeleton, variations in hydroxylation and acetoxylation lead to opposing effects on S. littoralis feeding behavior. researchgate.net The stimulatory effect of this compound is defined by its specific pattern, including a hydroxyl group at the C15 position where a chlorine atom is found in the parent chlorojanerin. researchgate.net This substitution of a chlorine atom with a hydroxyl group appears to reverse the compound's effect from deterrent to stimulant, highlighting the sensitivity of the insect's biological receptors to these specific chemical changes. researchgate.net

The three-dimensional arrangement of atoms, or stereochemistry, is fundamental to the biological activity of complex molecules like guaianolides. The specific spatial orientation of functional groups and the conformation of the fused ring system determine how effectively a molecule can fit into and interact with a biological target, such as an enzyme or a receptor protein. For sesquiterpene lactones, the stereochemistry around the lactone ring and at various chiral centers across the carbon skeleton is of critical importance. Even minor changes in the configuration at a single chiral center can lead to a significant loss or alteration of biological activity, as the molecule may no longer be able to achieve the optimal orientation for binding to its target site.

Broader Academic Research into Sesquiterpene Lactone Bioactivity

Guaianolides represent a significant and diverse class of sesquiterpene lactones, which are secondary metabolites predominantly found in the plant kingdom. Their complex structures and varied biological activities have made them a subject of extensive scientific investigation, particularly for their roles in chemotaxonomy and ecological interactions.

Chemotaxonomy, the classification of organisms based on their chemical constituents, heavily utilizes compounds like guaianolides. mdpi.com The distribution of specific guaianolides and other sesquiterpene lactones can be characteristic of particular plant families, genera, and even species. mdpi.com For instance, guaianolides are notably abundant and structurally diverse within the Asteraceae (sunflower) family, one of the largest families of flowering plants. mdpi.comnih.govnih.gov The structural nuances of these compounds, such as the conformation of the lactone ring, can also serve as distinguishing markers. In the Asteraceae family, the lactone ring of guaianolides typically has a 6α, 8β conformation, which differs from the conformations found in other plant families like the Apiaceae. nih.gov This specificity in chemical structure provides valuable data for phylogenetic analyses, helping to elucidate the evolutionary relationships between different plant taxa. mdpi.commdpi.com The presence of certain types of guaianolides in different species of the genus Centaurea has been used to explore intergeneric relationships. nih.govmdpi.com

From an ecological perspective, guaianolides play a crucial role in the defense mechanisms of plants. researchgate.net As secondary metabolites, they are not involved in the primary processes of growth and development but are essential for the plant's interaction with its environment. Many guaianolides exhibit potent anti-feedant properties, deterring herbivores from consuming the plant. mdpi.comnih.gov This defensive role is a key aspect of the co-evolutionary arms race between plants and insects. mdpi.com

Furthermore, some guaianolides possess phytotoxic or allelopathic properties, meaning they can inhibit the growth of neighboring plants. nih.gov This chemical competition reduces the struggle for essential resources such as sunlight, water, and soil nutrients, thereby providing a competitive advantage to the plant producing these compounds. Research has demonstrated the phytotoxic effects of certain seco-guaianolides, suggesting their potential as natural herbicide models. nih.gov The array of biological activities exhibited by guaianolides, including their roles as deterrents and allelochemicals, underscores their ecological significance in shaping plant communities and influencing ecosystem dynamics. researchgate.net

Biological Activity

Reported Biological Effects

The biological activity of 15-Deschloro-15-hydroxychlorojanerin has been investigated, particularly its effect on insect feeding behavior.

Detailed Research Findings

In a study investigating the antifeedant activity of guaianolides from Centaurea hololeuca against the larvae of Spodoptera littoralis, this compound was found to stimulate feeding at a concentration of 100 ppm. mendeley.com This is in contrast to other tested guaianolides, such as cebellin J and chlorojanerin (B1219341), which exhibited significant antifeedant activity at the same concentration. mendeley.com

Table 2: Antifeedant Activity of Selected Guaianolides against Spodoptera littoralis

| Compound | Concentration (ppm) | Feeding Index (FI) | Activity |

| Cebellin J | 100 | 28.6 ± 6.64 | Antifeedant |

| Chlorojanerin | 100 | 27.9 ± 9.63 | Antifeedant |

| This compound | 100 | -50.9 ± 10.99 | Feeding Stimulant |

| p<0.05 Wilcoxon. A positive FI indicates antifeedant activity, while a negative FI indicates feeding stimulation. Data from Rosselli et al., 2006. mendeley.com |

This finding is significant as it highlights the subtle structural modifications that can dramatically alter the biological effect of a molecule. The replacement of the chlorine atom at the C-15 position with a hydroxyl group appears to reverse the activity from antifeedant to a feeding stimulant in this specific assay.

Table of Compounds

Synthetic and Semisynthetic Approaches for Research

Strategies for the Preparation of Structural Analogues and Derivatives

The synthesis of structural analogues and derivatives of 15-deschloro-15-hydroxychlorojanerin is crucial for structure-activity relationship (SAR) studies and for potentially improving its biological profile. nih.gov General strategies for the derivatization of complex natural products can be applied to the guaianolide scaffold. doaj.orgmdpi.com

One common approach involves the modification of existing functional groups. For this compound, the hydroxyl group at C15 offers a prime site for derivatization. Esterification or etherification of this alcohol would yield a library of analogues with varying steric and electronic properties. For instance, reaction with a series of acyl chlorides or alkyl halides could provide a range of esters and ethers, respectively.

Another strategy focuses on the modification of the α,β-unsaturated γ-lactone moiety, which is a common feature in many biologically active sesquiterpene lactones. Michael addition reactions with various nucleophiles could be employed to introduce new substituents at the C13 position, thereby altering the molecule's reactivity and biological interactions.

Furthermore, modifications to the carbocyclic core of the molecule, although more synthetically demanding, could provide valuable insights into the pharmacophore of this compound. This could involve epoxidation of the double bonds followed by ring-opening reactions to introduce new functional groups.

A summary of potential derivatization strategies is presented below:

| Target Site | Reaction Type | Potential Reagents | Resulting Analogue |

| C15-hydroxyl | Esterification | Acyl chlorides, Carboxylic acids | C15-esters |

| C15-hydroxyl | Etherification | Alkyl halides | C15-ethers |

| α,β-unsaturated lactone | Michael Addition | Thiols, Amines | C13-substituted adducts |

| Exocyclic double bond | Epoxidation | Peroxy acids (e.g., m-CPBA) | Epoxides |

| Epoxides | Ring-opening | Nucleophiles (e.g., H₂O, alcohols) | Diols, Ether-alcohols |

The synthesis of these analogues would enable a systematic exploration of the chemical space around this compound, potentially leading to the discovery of compounds with enhanced potency, selectivity, or improved pharmacokinetic properties.

Methodological Advancements in Guaianolide Synthesis Relevant to this compound

Recent years have witnessed significant progress in the development of new synthetic methods applicable to the construction of complex carbocyclic frameworks like that of the guaianolides. nih.govmdpi.com These advancements, while not specifically applied to the synthesis of this compound, offer powerful tools that could facilitate its future total synthesis or the synthesis of its complex analogues.

One area of notable progress is the development of catalytic asymmetric methods for the construction of seven-membered rings, which form the core of the guaianolide skeleton. researchgate.net Transition-metal-catalyzed cycloaddition and ring-closing metathesis reactions have emerged as robust strategies for the stereocontrolled synthesis of these challenging ring systems. nih.gov

Furthermore, advances in late-stage C-H functionalization provide opportunities for the direct introduction of functional groups onto a pre-formed guaianolide scaffold. acs.org This approach could potentially streamline the synthesis of derivatives by avoiding lengthy de novo syntheses. For instance, selective C-H oxidation or halogenation could be employed to introduce hydroxyl or chloro groups at specific positions, mirroring the functionalities present in this compound and its natural congeners.

The application of these modern synthetic methodologies to the guaianolide family holds promise for enabling more efficient and versatile access to compounds like this compound, thereby facilitating more in-depth biological and medicinal chemistry investigations.

Ecological and Evolutionary Research

Role in Plant-Herbivore Interactions and Chemical Defense Mechanisms

Sesquiterpene lactones are a diverse group of secondary metabolites that play a significant role in protecting plants from herbivores. researchgate.net They are often stored in specialized structures like glandular trichomes and can be toxic or deterrent to many insects. researchgate.net The specific effects of these compounds can vary greatly depending on their structure and the herbivore species , leading to a spectrum of interactions from deterrence to, paradoxically, feeding stimulation.

The interaction between sesquiterpene lactones and herbivores is not always a simple case of deterrence. The specific chemical structure of a compound can lead to vastly different behavioral responses in the same insect. A notable example of this is seen in the guaianolides isolated from Centaurea hololeuca and their effect on the larvae of the generalist herbivore Spodoptera littoralis (the Egyptian cotton leafworm). researchgate.netmendeley.com

In a study investigating the antifeedant properties of various guaianolides, 15-Deschloro-15-hydroxychlorojanerin was found to act as a feeding stimulant for S. littoralis larvae at a concentration of 100 ppm. researchgate.netmendeley.com Another compound, cebellin G, also showed feeding-stimulant properties at the same concentration. researchgate.netmendeley.com In stark contrast, other structurally similar guaianolides isolated from the same plant, such as cebellin J and the closely related chlorojanerin (B1219341), exhibited significant antifeedant activity at the same concentration. researchgate.netmendeley.com This demonstrates that minor modifications to the molecular structure can dramatically alter the ecological function of the compound, shifting it from a defense mechanism to a feeding cue.

The table below summarizes the contrasting feeding effects of various guaianolides from Centaurea hololeuca on Spodoptera littoralis larvae. researchgate.net

| Compound | Effect on Spodoptera littoralis Feeding (at 100 ppm) |

| This compound | Stimulant |

| Cebellin G | Stimulant |

| Cebellin J | Antifeedant |

| Chlorojanerin | Antifeedant |

| Repin | No significant effect |

| Chlorinated Repin Derivative | Increased Antifeedant Activity |

Data sourced from a study on guaianolides from the aerial parts of Centaurea hololeuca. researchgate.net

Chemoecological Studies of Centaurea Species

The genus Centaurea is a rich source of sesquiterpene lactones, with guaianolides being one of the most abundant and widely distributed types. nih.govmdpi.commdpi.com These compounds are considered important chemotaxonomic markers for the genus. mdpi.commdpi.com The chemical profile of sesquiterpene lactones can vary significantly between different Centaurea species, and even between different populations of the same species, reflecting adaptation to local herbivore pressures. conicet.gov.arnih.gov

Phytochemical investigations of various Centaurea species have led to the isolation of a wide array of sesquiterpene lactones, including germacranolides, eudesmanolides, and elemanolides, in addition to guaianolides. nih.govmdpi.com The presence of this compound has been reported in Centaurea hololeuca. researchgate.netmendeley.com The co-occurrence of both feeding deterrents and stimulants within a single plant species suggests a complex and nuanced chemical defense strategy. This chemical diversity may be a way for the plant to defend against a broad range of herbivores with different sensitivities to specific compounds. It could also be that certain compounds are targeted at specific herbivores, while others may have different ecological roles entirely.

Evolutionary Aspects of Sesquiterpene Lactone Production in Plants

The immense structural diversity of sesquiterpene lactones in the Asteraceae family is the result of a long evolutionary history driven by the coevolutionary arms race between plants and their herbivores. scholaris.ca The biosynthesis of these compounds is a complex process involving numerous enzymes, and the genes encoding these enzymes have undergone significant diversification. scholaris.caresearchgate.net

The evolution of sesquiterpene lactone biosynthesis in Asteraceae is thought to have proceeded from ancestral promiscuous enzymes that could act on multiple substrates. scholaris.ca Over time, gene duplication and subsequent divergence have led to the evolution of enzymes with high substrate specificity, allowing for the production of a vast array of different sesquiterpene lactone structures. scholaris.ca This chemical diversification is believed to be a key factor in the ecological success of the Asteraceae family, which is one of the largest and most diverse families of flowering plants. scholaris.cataylorfrancis.com

Future Research Directions and Unexplored Avenues

Advanced "-Omics" Approaches to Elucidate Biosynthesis

A fundamental area of future investigation lies in unraveling the biosynthetic pathway of 15-Deschloro-15-hydroxychlorojanerin. The integration of metabolomics and transcriptomics, powerful "-omics" technologies, offers a clear path toward this goal. nih.govresearchgate.netnih.govmdpi.com

Metabolomics will enable the comprehensive profiling of all small-molecule metabolites within the producing organism, likely a plant from the Centaurea genus. This can help identify precursor molecules and potential intermediates in the biosynthetic cascade leading to this compound.

Transcriptomics , on the other hand, focuses on the complete set of RNA transcripts, providing a snapshot of gene expression. nih.gov By correlating metabolite profiles with gene expression data, it is possible to identify the specific genes encoding the enzymes that catalyze each step of the biosynthetic pathway. nih.govresearchgate.net This combined approach has proven effective in elucidating the complex metabolic networks of other plant secondary metabolites. mdpi.com

Future research should involve comparative transcriptomic and metabolomic analyses of tissues from the producing organism that are actively synthesizing this compound versus those that are not. This will facilitate the identification of candidate genes for functional characterization.

| -Omics Technique | Application in Biosynthesis Elucidation | Potential Outcome |

| Metabolomics | Comprehensive profiling of metabolites to identify precursors and intermediates. | Identification of the metabolic network surrounding this compound. |

| Transcriptomics | Analysis of gene expression to identify enzymes involved in the pathway. | Discovery of the specific genes and enzymes responsible for the synthesis of the compound. |

| Integrated -Omics | Correlation of metabolite and transcript data for pathway reconstruction. | A complete, validated biosynthetic pathway for this compound. |

Targeted Research on Specific Molecular Interactions within Biological Systems

Understanding how this compound interacts with biological systems at a molecular level is crucial for determining its potential bioactivity. Molecular docking studies are a powerful computational tool to predict and analyze these interactions. nih.govnih.govtandfonline.combsu.edu.egtandfonline.com

By creating a three-dimensional model of this compound, researchers can simulate its binding to the active sites of various proteins and enzymes. This can provide insights into its potential mechanisms of action and help identify specific molecular targets. For instance, docking studies on other sesquiterpene lactones have successfully predicted their anti-inflammatory and cytotoxic activities by modeling their interactions with enzymes like cyclooxygenases and protein kinases. tandfonline.combsu.edu.eg

Future research should focus on performing molecular docking simulations of this compound with a range of known protein targets associated with diseases such as cancer and inflammation. Experimental validation of promising interactions through in vitro assays would then be a critical next step.

Computational Modeling and Chemoinformatic Studies to Predict Structure-Activity Relationships

Computational modeling and chemoinformatics offer a suite of in silico methods to predict the biological activities of this compound and guide the design of new, more potent derivatives. nih.govnih.govnih.govresearchgate.netresearchgate.nettandfonline.com These approaches are central to modern drug discovery and can significantly accelerate the research process. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique in this domain. nih.govresearchgate.netmdpi.com By analyzing a dataset of structurally related compounds with known biological activities, QSAR models can identify the key molecular features that contribute to a specific biological effect. This knowledge can then be used to predict the activity of new compounds, including this compound.

Chemoinformatic tools can also be used to analyze the "drug-likeness" of the compound and predict its absorption, distribution, metabolism, and excretion (ADME) properties. nih.govresearchgate.net This information is vital for assessing its potential as a therapeutic agent.

Future research should involve the development of QSAR models for sesquiterpene lactones to predict the bioactivity of this compound. Furthermore, chemoinformatic analyses should be employed to evaluate its pharmacokinetic profile.

| Computational Approach | Objective | Potential Insight |

| QSAR Modeling | To predict the biological activity based on molecular structure. | Identification of key structural features for bioactivity and prediction of efficacy. |

| Chemoinformatics | To analyze physicochemical properties and predict ADME profiles. | Assessment of the compound's potential as a drug candidate. |

| Molecular Dynamics | To simulate the dynamic behavior of the molecule and its interactions. | Understanding the stability and conformational changes upon binding to a target. |

Exploration of Biotransformation Pathways and Microbial Interactions

Biotransformation, the modification of a chemical compound by a living organism, presents an exciting avenue for creating novel derivatives of this compound with potentially enhanced or altered biological activities. oup.com Microorganisms, particularly fungi, are known to be effective biocatalysts for the transformation of sesquiterpene lactones. oup.comnih.govnih.govmdpi.comresearchgate.net

By incubating this compound with a diverse range of microorganisms, it may be possible to generate a library of new compounds through reactions such as hydroxylation, epoxidation, and reduction. nih.govmdpi.com These biotransformed products can then be screened for improved biological activities. This approach can also mimic metabolic pathways that occur in other organisms, providing insights into the potential metabolism of the compound. nih.govresearchgate.net

Future research should involve screening a variety of microbial strains for their ability to biotransform this compound. The resulting metabolites should be isolated, their structures elucidated, and their biological activities evaluated.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.